molecular formula C17H18N4O2S B6799602 1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone

1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone

Cat. No.: B6799602
M. Wt: 342.4 g/mol
InChI Key: CPMWVOXKCMYQSJ-UHFFFAOYSA-N
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Description

1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone is a complex organic compound that features a benzothiazole ring, a morpholine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzothiazole and imidazole intermediates. The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides . The morpholine ring is then introduced through a nucleophilic substitution reaction. The final step involves coupling the benzothiazole and morpholine intermediates with the imidazole ring under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The morpholine and imidazole rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-12-18-6-7-20(12)10-16(22)21-8-9-23-11-14(21)17-19-13-4-2-3-5-15(13)24-17/h2-7,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMWVOXKCMYQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)N2CCOCC2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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